molecular formula C7H11NO B127359 (R)-1-(1H-Pyrrol-1-yl)propan-2-ol CAS No. 158151-20-3

(R)-1-(1H-Pyrrol-1-yl)propan-2-ol

Cat. No. B127359
M. Wt: 125.17 g/mol
InChI Key: UJMFUOHZAQFYCK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(1H-Pyrrol-1-yl)propan-2-ol, also known as R-PP, is a chiral compound that has gained significant attention in recent years due to its potential applications in various fields of research. The compound is a secondary alcohol that contains a pyrrole ring, which is a five-membered heterocyclic ring containing one nitrogen atom. The chiral center of R-PP is located at the carbon atom adjacent to the pyrrole ring, making it a valuable tool for asymmetric synthesis.

Scientific Research Applications

(R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been widely used in various fields of research, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is a valuable chiral building block that can be used to synthesize a wide range of chiral compounds. In medicinal chemistry, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been found to have potential applications as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been used as a chiral dopant in liquid crystal displays to improve their optical properties.

Mechanism Of Action

The mechanism of action of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been found to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and apoptosis. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By modulating these signaling pathways, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has the potential to affect various cellular processes and contribute to its therapeutic effects.

Biochemical And Physiological Effects

(R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. In vitro and in vivo studies have shown that (R)-1-(1H-Pyrrol-1-yl)propan-2-ol can inhibit the proliferation and invasion of cancer cells by inducing cell cycle arrest and apoptosis. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has also been found to reduce the production of inflammatory cytokines and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is its high enantiomeric purity, which makes it a valuable tool for asymmetric synthesis. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is also relatively stable and can be easily handled and stored. However, one of the limitations of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is its high cost, which may limit its use in large-scale experiments. Additionally, the mechanism of action of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on (R)-1-(1H-Pyrrol-1-yl)propan-2-ol, including the development of more efficient and cost-effective synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields of research. In medicinal chemistry, the development of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of novel therapeutic agents for the treatment of various diseases. In material science, the use of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol as a chiral dopant in new types of liquid crystal displays may lead to the development of more advanced display technologies.

Synthesis Methods

The synthesis of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol can be achieved through several methods, including asymmetric reduction of pyrrole-2-carbaldehyde, asymmetric hydrogenation of pyrrole-2-carboxylic acid, or asymmetric transfer hydrogenation of pyrrole-2-carboxylic acid. Among these methods, the asymmetric transfer hydrogenation of pyrrole-2-carboxylic acid using a chiral iridium catalyst has been found to be the most efficient and practical approach for the preparation of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol. This method provides (R)-1-(1H-Pyrrol-1-yl)propan-2-ol with high enantiomeric purity and can be easily scaled up for industrial production.

properties

CAS RN

158151-20-3

Product Name

(R)-1-(1H-Pyrrol-1-yl)propan-2-ol

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(2R)-1-pyrrol-1-ylpropan-2-ol

InChI

InChI=1S/C7H11NO/c1-7(9)6-8-4-2-3-5-8/h2-5,7,9H,6H2,1H3/t7-/m1/s1

InChI Key

UJMFUOHZAQFYCK-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CN1C=CC=C1)O

SMILES

CC(CN1C=CC=C1)O

Canonical SMILES

CC(CN1C=CC=C1)O

synonyms

1H-Pyrrole-1-ethanol,alpha-methyl-,(R)-(9CI)

Origin of Product

United States

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